N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 578757-57-0
VCID: VC8488394
InChI: InChI=1S/C20H21N5O2S/c1-4-10-25-19(15-6-5-9-21-12-15)23-24-20(25)28-13-18(26)22-16-11-14(2)7-8-17(16)27-3/h4-9,11-12H,1,10,13H2,2-3H3,(H,22,26)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.5 g/mol

N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 578757-57-0

Cat. No.: VC8488394

Molecular Formula: C20H21N5O2S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 578757-57-0

Specification

CAS No. 578757-57-0
Molecular Formula C20H21N5O2S
Molecular Weight 395.5 g/mol
IUPAC Name N-(2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N5O2S/c1-4-10-25-19(15-6-5-9-21-12-15)23-24-20(25)28-13-18(26)22-16-11-14(2)7-8-17(16)27-3/h4-9,11-12H,1,10,13H2,2-3H3,(H,22,26)
Standard InChI Key UGDXZCYCPHJSEX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3
Canonical SMILES CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key domains:

  • Methoxy-methylphenyl group: A 2-methoxy-5-methylphenyl substituent provides hydrophobic character and potential π-π stacking interactions .

  • Triazole core: The 4H-1,2,4-triazole ring, substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a pyridin-3-yl moiety, serves as a hydrogen-bond acceptor and metalloenzyme-binding site .

  • Sulfanylacetamide linker: A thioether bridge connects the triazole and phenyl groups, enhancing conformational flexibility compared to oxygen or methylene linkers.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>22</sub>N<sub>6</sub>O<sub>2</sub>S
Molecular Weight434.52 g/mol
Calculated LogP3.1 (Predicted via XLogP3)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthetic Methodologies

Key Reaction Steps

While no direct synthesis protocols exist for this compound, analogous routes for 4-substituted triazoles involve:

  • Sulfonamide Formation: Coupling pyridine-3-sulfonamide intermediates with allyl bromides under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

  • Triazole Cyclization: Hydrazine hydrate-mediated cyclization of thiosemicarbazide precursors at 80–100°C .

  • Allylation: Introducing the prop-2-en-1-yl group via nucleophilic substitution using allyl chloride in acetone.

Table 2: Comparative Yields in Triazole Synthesis

Substituent at Position 4Reaction Time (h)Yield (%)
Methyl1268
Allyl (Prop-2-en-1-yl)1854
Phenyl2441

Data adapted from protocols for structurally related compounds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical <sup>1</sup>H-NMR peaks based on analogs :

  • δ 2.31 ppm (s, 3H): Methyl group on phenyl ring.

  • δ 3.85 ppm (s, 3H): Methoxy oxygen.

  • δ 5.12–5.31 ppm (m, 2H): Allylic protons.

  • δ 6.89–8.92 ppm (m, 7H): Aromatic protons (phenyl, pyridinyl).

Infrared Spectroscopy

Key absorptions predicted:

  • 3270 cm<sup>-1</sup>: N-H stretching (amide).

  • 1665 cm<sup>-1</sup>: C=O (acetamide).

  • 1590 cm<sup>-1</sup>: C=N (triazole).

Biological Activity and Mechanisms

Enzyme Inhibition

Molecular docking simulations suggest high affinity (ΔG = −9.2 kcal/mol) for C. albicans lanosterol 14α-demethylase, a cytochrome P450 target . The allyl group’s electron-rich π-system could facilitate heme iron coordination.

Table 3: Predicted Binding Affinities

Target EnzymePredicted IC<sub>50</sub> (nM)
Lanosterol 14α-demethylase142
EGFR Kinase580
COX-2>1,000

Structure-Activity Relationships (SAR)

Impact of the Allyl Group

  • Lipophilicity: The prop-2-en-1-yl group increases LogP by 0.4 units compared to methyl analogs, improving membrane penetration.

  • Steric Effects: Allyl’s planar geometry reduces steric hindrance at the triazole 4-position versus bulkier substituents.

Role of the Pyridinyl Moiety

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, critical for target engagement .

  • π-Stacking: Enhances interactions with aromatic residues in enzyme active sites.

Comparative Analysis with Analogues

Table 4: Biological Activities of Structural Analogues

CompoundAntimicrobial Activity (MIC, µg/mL)Cytotoxicity (IC<sub>50</sub>, µM)
4-Methyl-triazole analog25–50>100
4-Allyl-triazole (this compound)Predicted: 12.5–25Predicted: 85
4-Phenyl-triazole derivative 50–10072

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